ZINC LACTATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactic acid zinc salt, also known as zinc lactate, is a chemical compound formed by the reaction of lactic acid with zinc oxide. Its chemical formula is Zn(C₃H₅O₃)₂. This compound appears as white to almost white fine powder and is highly soluble in water. It is used in various applications, including dental care products, dietary supplements, and as a nutrient in food products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lactic acid zinc salt is synthesized by reacting lactic acid with zinc oxide. The reaction can be represented as follows:
2CH3CH(OH)COOH+ZnO→Zn(C3H5O3)2+H2O
This reaction typically occurs under mild conditions, with the reactants being mixed in an aqueous solution at room temperature .
Industrial Production Methods
Industrial production of lactic acid zinc salt involves the same basic reaction but on a larger scale. The process includes the purification of lactic acid, followed by its reaction with zinc oxide. The resulting product is then filtered, dried, and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
Lactic acid zinc salt primarily undergoes substitution reactions. For example, it can react with other acids or bases to form different zinc salts or lactic acid derivatives.
Common Reagents and Conditions
Acids: Reacts with stronger acids to release lactic acid.
Bases: Reacts with strong bases to form zinc hydroxide and lactate ions.
Major Products Formed
Zinc hydroxide: Formed when lactic acid zinc salt reacts with strong bases.
Lactic acid: Released when lactic acid zinc salt reacts with stronger acids.
Scientific Research Applications
Lactic acid zinc salt has a wide range of applications in scientific research:
Mechanism of Action
Lactic acid zinc salt exerts its effects through several mechanisms:
Antioxidant Properties: It helps in maintaining redox balance by regulating the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Mitochondrial Function: It enhances mitochondrial function by increasing the mitochondrial basal oxygen consumption rate and reducing reactive oxygen species production.
Cell Proliferation: Promotes cell proliferation and inhibits apoptosis in intestinal epithelial cells.
Comparison with Similar Compounds
Similar Compounds
Zinc gluconate: Another zinc salt used for its immune-boosting properties.
Zinc oxide: Used as a catalyst and in various industrial applications.
Zinc sulfate: Commonly used in dietary supplements and as a nutrient.
Uniqueness
Lactic acid zinc salt is unique due to its dual role as both a nutrient and a catalyst. Its ability to enhance mitochondrial function and maintain redox balance sets it apart from other zinc salts. Additionally, its high solubility in water makes it suitable for various applications in food and pharmaceutical industries .
Properties
CAS No. |
6155-68-6 |
---|---|
Molecular Formula |
C6H18O9Zn |
Molecular Weight |
299.6 g/mol |
IUPAC Name |
2-hydroxypropanoic acid;zinc;trihydrate |
InChI |
InChI=1S/2C3H6O3.3H2O.Zn/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);3*1H2; |
InChI Key |
BMVQXZLLHSRVSP-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)[O-])O.CC(C(=O)[O-])O.[Zn+2] |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Zn+2] |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.O.O.O.[Zn] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.